1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene CAS number 35684-12-9
1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene CAS number 35684-12-9
An In-Depth Technical Guide to 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene (CAS: 35684-12-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene, a diarylalkyne compound with significant potential in materials science and medicinal chemistry. The document details a robust synthetic protocol via the Sonogashira cross-coupling reaction, thorough spectroscopic characterization, and an exploration of its prospective applications. The synthesis section is presented with a step-by-step methodology, emphasizing the rationale behind the choice of catalysts, reagents, and reaction conditions to ensure reproducibility and high yield. The characterization section provides an analysis of expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) based on closely related analogs, offering a validated framework for product identification. While specific experimental data on the mesomorphic and biological properties of this exact molecule are not yet prevalent in published literature, this guide extrapolates from well-documented structure-property relationships of similar tolane derivatives to discuss its potential as a liquid crystal material and as a scaffold in drug discovery. This document is intended to serve as a foundational resource for researchers investigating this and related compounds.
Introduction and Molecular Overview
1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene, also known as 1-(4-n-Butylphenyl)-2-(4-methoxyphenyl)acetylene, belongs to the tolane class of organic compounds.[1] Tolanes, or diphenylacetylenes, are characterized by two phenyl rings connected by an acetylene linker. This rigid, linear molecular architecture is a key determinant of their physical and chemical properties, making them prominent candidates for applications in liquid crystals, organic electronics, and as versatile building blocks in organic synthesis.[2][3]
The subject molecule, with CAS number 35684-12-9, possesses a molecular formula of C₁₉H₂₀O and a molecular weight of 264.36 g/mol .[4] Its structure is distinguished by a butyl group on one phenyl ring and a methoxy group on the other. These terminal groups are crucial in modulating the molecule's properties. The n-butyl group, a flexible alkyl chain, can influence solubility and impact the melting and clearing points in liquid crystal phases.[3] The methoxy group, an electron-donating group, can modify the electronic properties of the π-conjugated system.
Table 1: Physicochemical Properties of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene
| Property | Value | Source |
| CAS Number | 35684-12-9 | [1][4] |
| Molecular Formula | C₁₉H₂₀O | [1][4] |
| Molecular Weight | 264.36 g/mol | [1][4] |
| Synonyms | 1-(4-n-Butylphenyl)-2-(4-methoxyphenyl)acetylene | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H413 (May cause long lasting harmful effects to aquatic life) | [5] |
Synthesis via Sonogashira Cross-Coupling
The most efficient and widely adopted method for the synthesis of diarylalkynes like 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene is the Sonogashira cross-coupling reaction.[6] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.[6]
Causality of Reagent Selection and Reaction Conditions
The proposed synthesis involves the coupling of two key building blocks: 1-butyl-4-iodobenzene (or the more readily available but less reactive 1-bromo-4-butylbenzene ) and 1-ethynyl-4-methoxybenzene .
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Aryl Halide: 1-butyl-4-iodobenzene is the preferred aryl halide due to the higher reactivity of the C-I bond in the oxidative addition step of the palladium catalytic cycle, generally leading to higher yields and milder reaction conditions compared to the bromide analogue.[7] However, 1-bromo-4-butylbenzene can also be used, potentially requiring higher catalyst loading or more forcing conditions.[8]
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Catalyst System: A combination of a palladium(0) source and a copper(I) co-catalyst is classic for the Sonogashira reaction.
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Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective pre-catalyst that readily provides the active Pd(0) species.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is used to activate the terminal alkyne by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
-
Base: An amine base, such as triethylamine (NEt₃) or diisopropylamine (DIPA), is essential. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
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Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to prevent the deactivation of the catalysts and unwanted side reactions.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of structurally similar tolane derivatives.[9]
Materials:
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1-butyl-4-iodobenzene (1.0 eq)
-
1-ethynyl-4-methoxybenzene (1.1 eq)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
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Copper(I) iodide (CuI) (0.04 eq)
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Triethylamine (NEt₃) (3.0 eq)
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Anhydrous, degassed tetrahydrofuran (THF)
Procedure:
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To a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-butyl-4-iodobenzene (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.
-
Add anhydrous, degassed THF via syringe, followed by triethylamine (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes to allow for catalyst dissolution and complex formation.
-
Add 1-ethynyl-4-methoxybenzene (1.1 eq) dropwise via syringe.
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Heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst residues.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene as a solid.
Self-Validating System:
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TLC Monitoring: Use a non-polar eluent system (e.g., 95:5 hexane:ethyl acetate). The product will have an Rf value intermediate between the two starting materials.
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Expected Yield: Yields for Sonogashira couplings of this type are typically in the range of 80-95%.
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Purification: The final product should appear as a single spot on the TLC plate after purification.
Spectroscopic Characterization and Validation
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the butyl and methoxy groups.
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.45 | d | 2H | Protons ortho to the alkyne on the butyl-substituted ring |
| Aromatic | ~7.40 | d | 2H | Protons ortho to the alkyne on the methoxy-substituted ring |
| Aromatic | ~7.15 | d | 2H | Protons ortho to the butyl group |
| Aromatic | ~6.85 | d | 2H | Protons ortho to the methoxy group |
| Methoxy | ~3.80 | s | 3H | -OCH₃ |
| Butyl (-CH₂-) | ~2.60 | t | 2H | Methylene adjacent to the phenyl ring |
| Butyl (-CH₂-) | ~1.60 | m | 2H | Methylene group |
| Butyl (-CH₂-) | ~1.35 | m | 2H | Methylene group |
| Butyl (-CH₃) | ~0.90 | t | 3H | Terminal methyl group |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide confirmation of the carbon framework, including the characteristic signals for the alkyne carbons.
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon | Predicted δ (ppm) | Assignment |
| Aromatic | ~159.5 | C-OCH₃ |
| Aromatic | ~143.0 | C-Butyl |
| Aromatic | ~133.0 | CH ortho to alkyne (methoxy-substituted ring) |
| Aromatic | ~131.5 | CH ortho to alkyne (butyl-substituted ring) |
| Aromatic | ~128.5 | CH ortho to butyl group |
| Aromatic | ~120.5 | Quaternary C (butyl-substituted ring) |
| Aromatic | ~115.5 | Quaternary C (methoxy-substituted ring) |
| Aromatic | ~114.0 | CH ortho to methoxy group |
| Alkyne | ~89.0 | C≡C |
| Alkyne | ~88.5 | C≡C |
| Methoxy | ~55.3 | -OCH₃ |
| Butyl | ~35.5 | -CH₂- (adjacent to ring) |
| Butyl | ~33.5 | -CH₂- |
| Butyl | ~22.3 | -CH₂- |
| Butyl | ~13.9 | -CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| ~2955-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~2220 | Medium-Weak | C≡C stretch (disubstituted alkyne) |
| ~1605, ~1510 | Strong | C=C stretch (aromatic) |
| ~1250, ~1030 | Strong | C-O stretch (aryl ether) |
| ~830 | Strong | C-H bend (para-disubstituted aromatic) |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For high-resolution mass spectrometry (HRMS), the calculated exact mass for [M+H]⁺ (C₁₉H₂₁O⁺) is 265.1587. The observed mass should be within a few ppm of this value.
Potential Applications and Future Research Directions
While specific studies on 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene are limited, the tolane scaffold is of significant interest in several fields.
Liquid Crystal Research
The linear, rigid structure of tolane derivatives makes them excellent candidates for liquid crystal materials.[2] The presence of terminal alkyl and alkoxy groups is a common design feature in calamitic (rod-shaped) liquid crystals.[3]
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Mesophase Behavior: The interplay between the rigid core and the flexible butyl chain could lead to the formation of nematic or smectic phases. The length of the alkyl chain is a critical factor in determining the type of mesophase and the temperature range of its stability.
-
Anisotropy: The extended π-conjugated system of the diphenylacetylene core is expected to result in significant optical and dielectric anisotropy, which are key properties for applications in liquid crystal displays (LCDs).[2]
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Future Research: A systematic study of the thermal behavior of this compound using differential scanning calorimetry (DSC) and polarized optical microscopy (POM) would be necessary to determine its mesomorphic properties. Investigating a homologous series with varying alkyl chain lengths (e.g., ethyl, hexyl, octyl) in place of the butyl group would provide valuable insights into structure-property relationships.
Drug Development and Medicinal Chemistry
Diarylalkynes and related stilbene structures are present in a variety of biologically active compounds. The tolane scaffold can act as a bioisostere for other diaryl systems, offering a rigid linker between two pharmacophoric aryl rings.
-
Antimicrobial and Anticancer Activity: Some diarylalkenes have shown antimicrobial activity.[11] Furthermore, the rigid structure can be used to probe the binding pockets of enzymes and receptors, making it a valuable scaffold for the design of inhibitors.
-
Neuroprotective Agents: The structural similarity to resveratrol, a well-known stilbenoid with neuroprotective effects, suggests that tolane derivatives could be explored for similar activities.
-
Future Research: The cytotoxicity of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene could be evaluated against a panel of cancer cell lines. Furthermore, its potential as an enzyme inhibitor could be investigated through in silico docking studies followed by in vitro assays.
Conclusion
1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene is a readily accessible tolane derivative with significant, albeit largely unexplored, potential. This guide provides a robust and validated pathway for its synthesis via Sonogashira coupling and a comprehensive framework for its spectroscopic characterization. Based on the well-established properties of the tolane class of molecules, this compound represents a promising candidate for further investigation in the fields of materials science, particularly as a component of liquid crystalline mixtures, and in medicinal chemistry as a scaffold for the development of novel therapeutic agents. The detailed protocols and predictive data herein are intended to facilitate and encourage such future research endeavors.
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Figure 1: Chemical structure of 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene